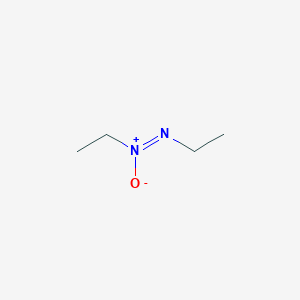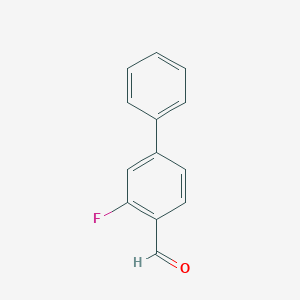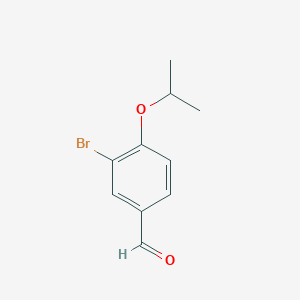
3-溴-4-异丙氧基苯甲醛
描述
3-Bromo-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2. It has a molecular weight of 243.1 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-isopropoxybenzaldehyde is 1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 . This indicates the presence of a bromine atom, an isopropoxy group, and a benzaldehyde group in the molecule.Physical And Chemical Properties Analysis
3-Bromo-4-isopropoxybenzaldehyde is a liquid at room temperature . More detailed physical and chemical properties were not found in the available resources.科学研究应用
Specific Scientific Field
Summary of the Application
3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a compound similar to 3-Bromo-4-isopropoxybenzaldehyde, has been studied for its protective effects on skin cells against damage induced by particulate matter 2.5 (PM 2.5) .
Methods of Application or Experimental Procedures
In the study, human HaCaT keratinocytes were pre-treated with 3-BDB and then exposed to PM 2.5. The effects of PM 2.5-induced reactive oxygen species (ROS) generation, lipid peroxidation, mitochondrial dysfunction, DNA damage, cell cycle arrest, apoptotic protein expression, and cellular senescence were measured using confocal microscopy, flow cytometry, and Western blot .
Results or Outcomes
The study found that 3-BDB ameliorated PM 2.5-induced ROS generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .
Application in Cardiology
Specific Scientific Field
Summary of the Application
3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae, has been shown to display anti-microbial, anti-oxidative, anti-cancer, anti-inflammatory, and free radical scavenging properties . It is being studied for its potential in treating oxidative and inflammatory diseases, including myocardial ischemia .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKWLPJYKNZGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397057 | |
| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxybenzaldehyde | |
CAS RN |
191602-84-3 | |
| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


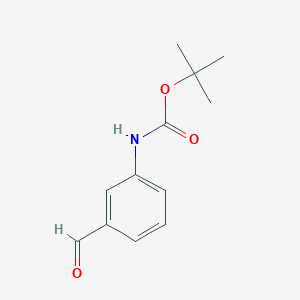
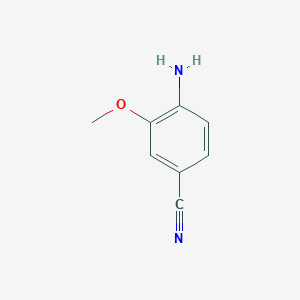
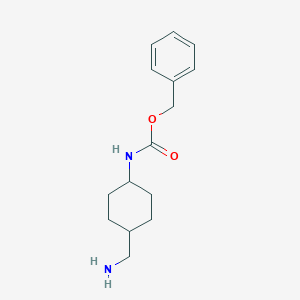
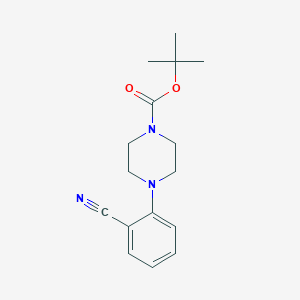
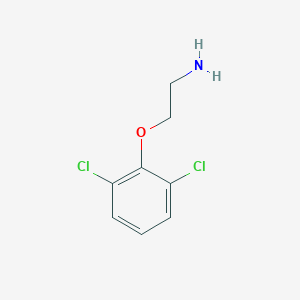
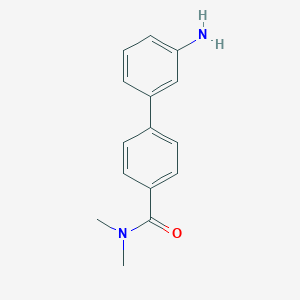
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
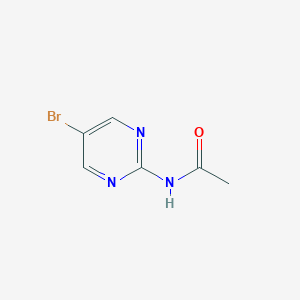
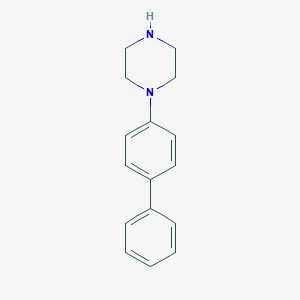
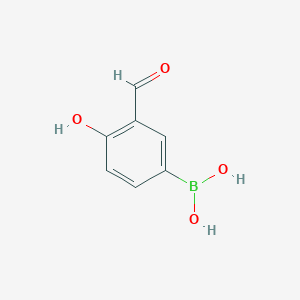
![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)
